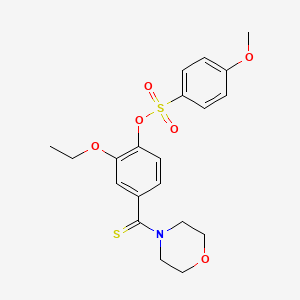
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BFPF, is a pyrrolidinecarboxamide derivative that has been extensively studied in the field of medicinal chemistry. BFPF has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential treatment for Alzheimer's disease.
Mecanismo De Acción
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Finally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide's potential as a treatment for Alzheimer's disease is thought to be due to its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its versatility as a potential treatment for a variety of diseases, including cancer, inflammation, and Alzheimer's disease. Additionally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. For example, further studies could be conducted to investigate its potential as a treatment for other diseases, such as diabetes or cardiovascular disease. Additionally, research could be conducted to optimize the synthesis of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, with the goal of improving its solubility and bioavailability. Finally, further studies could be conducted to investigate the safety and efficacy of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with butylamine to form 4-fluorobenzylbutylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding pyrrole derivative. The final step involves the reaction of the pyrrole derivative with 4-butoxybenzoyl chloride to form N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential anti-cancer properties. Research has shown that N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-3-12-27-19-10-6-17(7-11-19)23-21(26)15-13-20(25)24(14-15)18-8-4-16(22)5-9-18/h4-11,15H,2-3,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVYQXJYAVWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)

![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)